2,3-Dichloro-6-methylaniline CAS number 62077-27-4
2,3-Dichloro-6-methylaniline CAS number 62077-27-4
An In-Depth Technical Guide to 2,3-Dichloro-6-methylaniline (CAS: 62077-27-4)
Authored by: Gemini, Senior Application Scientist
Introduction
2,3-Dichloro-6-methylaniline, identified by CAS number 62077-27-4, is a substituted aniline that serves as a crucial building block in advanced organic synthesis. Its specific substitution pattern—two chlorine atoms ortho and meta to the amine, and a methyl group ortho on the other side—imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, properties, applications, analytical methodologies, and safety protocols, grounded in established scientific principles.
Part 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its core identity and physical characteristics.
1.1. Chemical Structure and Identifiers
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IUPAC Name: 2,3-Dichloro-6-methylaniline
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EINECS Number: 263-396-6[1]
Caption: Chemical structure of 2,3-Dichloro-6-methylaniline.
1.2. Physicochemical Data
The properties summarized below are critical for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source |
| Melting Point | 33 °C | [1] |
| Boiling Point | 288-290 °C (at 739 Torr) | [1] |
| Molecular Weight | 176.04 | [1][2] |
| pKa | 1.45 ± 0.10 (Predicted) | [1] |
| Purity Specification | ≥ 95% | [2] |
| Moisture Content | ≤ 0.5% | [2] |
Part 2: Synthesis and Mechanistic Rationale
While multiple synthetic routes may exist, a common laboratory-scale approach involves the dehalogenation of a brominated precursor. This method is illustrative of catalytic hydrogenation techniques widely employed in organic synthesis.
2.1. Example Synthetic Protocol: Debromination
A documented preparation involves the catalytic reduction of 2,3-dichloro-4-bromo-6-methylaniline.[3]
Experimental Protocol:
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Reaction Setup: A slurry of 2,3-dichloro-4-bromo-6-methylaniline (25.5 mmol) and sodium acetate (102 mmol) is prepared in a 120 ml 1:1 (v/v) mixture of acetic acid and ethanol.
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Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (0.55 g) is added to the slurry. The choice of Pd/C is critical; it is a highly efficient catalyst for hydrodehalogenation, selectively cleaving the C-Br bond over the more stable C-Cl bonds under controlled conditions.
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Hydrogenation: The mixture is hydrogenated on a Parr shaker at an initial pressure of 45-50 psi. The Parr shaker provides a robust system for maintaining a constant hydrogen atmosphere and ensuring efficient mixing of the solid catalyst with the liquid phase.
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Reaction Monitoring & Completion: The reaction proceeds for approximately 2.5 hours. Completion is marked by the cessation of hydrogen uptake by the reaction mixture.
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Workup: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude material is purified via column chromatography to afford the final product, 2,3-Dichloro-6-methylaniline.
Caption: General workflow for the synthesis of 2,3-Dichloro-6-methylaniline.
Causality in Experimental Design:
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Sodium Acetate: Functions as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the debromination. This prevents the reaction medium from becoming overly acidic, which could otherwise lead to side reactions or catalyst deactivation.
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Palladium on Carbon (Pd/C): This heterogeneous catalyst is the standard for such reductions due to its high activity, selectivity, and ease of removal (filtration). The carbon support provides a high surface area for the reaction to occur.
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Acetic Acid/Ethanol Solvent System: This mixture provides good solubility for the starting material and the sodium acetate, creating a suitable medium for the three-phase reaction (solid catalyst, liquid reactants, gaseous hydrogen).
Part 3: Applications in Drug Discovery and Development
Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific arrangement of halogens and alkyl groups on the aniline ring of 2,3-Dichloro-6-methylaniline allows it to serve as a key precursor for more complex molecular scaffolds.
Its primary utility is as a starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4] It is particularly valuable in stages of drug development that require method validation and quality control (QC) applications, where a well-characterized intermediate is essential.[5]
While specific drug synthesis pathways starting from this exact CAS number are proprietary, its structural motifs are found in molecules designed to be tyrosine kinase inhibitors and other biologically active compounds.[6][7] The chloro-substituents can serve as synthetic handles for further functionalization or can be critical for modulating the electronic properties and binding affinity of the final API.
Caption: Role as a foundational building block in multi-step synthesis.
Part 4: Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and quality of 2,3-Dichloro-6-methylaniline. Gas chromatography is a primary technique for separation and quantification.
4.1. Gas Chromatography (GC)
Aniline derivatives are well-suited for analysis by GC. EPA Method 8131, though designed for a broader range of anilines, provides a relevant framework for developing a specific method.[8]
General GC Protocol:
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Sample Preparation: Dissolve a precisely weighed amount of the material in a suitable solvent (e.g., toluene or methylene chloride). For complex matrices, a liquid-liquid extraction at basic pH (>11) may be required.[8]
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Instrument Setup:
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Column: A capillary column suitable for separating aromatic amines, such as a DB-5 or equivalent.
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Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and minimizes interference, making it ideal.[8] A Flame Ionization Detector (FID) can also be used.
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Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
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Carrier Gas: Helium or Hydrogen.
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-
Calibration: Prepare a series of calibration standards of known concentrations. Perform a multi-point calibration as described in EPA Method 8000 to establish a calibration curve.[8]
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Analysis: Inject the prepared sample and standards into the GC system. The retention time is used for qualitative identification, and the peak area is used for quantification against the calibration curve.
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Confirmation: For unfamiliar samples, compound identification should be confirmed by a second technique, such as Gas Chromatography-Mass Spectrometry (GC/MS).[8]
Caption: Workflow for the GC analysis of 2,3-Dichloro-6-methylaniline.
4.2. Spectroscopic Data
Part 5: Safety, Handling, and Toxicology
Proper handling of chlorinated anilines is paramount due to their potential toxicity. Safety data for the closely related isomer 2,4-Dichloro-6-methylaniline (CAS 30273-00-8) provides a strong basis for hazard assessment.[10][11]
5.1. Hazard Identification
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Eye Damage/Irritation: Causes serious eye irritation.[10][11]
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Respiratory Irritation: May cause respiratory irritation.[10][11]
GHS Hazard Statements (Inferred from Isomers):
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
5.2. Safe Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
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Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[10]
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Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
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Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[10] For long-term stability, store in a dark place under an inert atmosphere at room temperature.[1] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[12][13]
5.3. First Aid Measures
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If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
References
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Preparation of 2,3-dichloro-6-methylaniline. PrepChem.com. [Link]
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2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. PubChem. [Link]
-
Specifications of 2,3-Dichloro-6-methylaniline. Capot Chemical. [Link]
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2,3-Dichloro-6-Methylaniline - CAS 62077-27-4. Axios Research. [Link]
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2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. PubChem. [Link]
-
Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. [Link]
- CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]
-
2-Chloro-6-methylaniline | C7H8ClN | CID 6897. PubChem. [Link]
-
2,3-Dichloroaniline. Wikipedia. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
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